1-Benzyl-4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine
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Overview
Description
1-Benzyl-4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a benzyl group and a 4-chloro-1,2,5-thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine typically involves the reaction of 1-benzylpiperazine with 4-chloro-1,2,5-thiadiazole. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group of the thiadiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparison with Similar Compounds
1-Benzyl-4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine can be compared with other similar compounds, such as:
1-Benzyl-4-(4-methyl-1,2,5-thiadiazol-3-yl)piperazine: Similar structure but with a methyl group instead of a chloro group.
1-Benzyl-4-(4-nitro-1,2,5-thiadiazol-3-yl)piperazine: Contains a nitro group, which may impart different chemical and biological properties.
1-Benzyl-4-(4-aminomethyl-1,2,5-thiadiazol-3-yl)piperazine: Features an aminomethyl group, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro group may enhance its ability to participate in nucleophilic substitution reactions and potentially increase its antimicrobial potency.
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-4-chloro-1,2,5-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4S/c14-12-13(16-19-15-12)18-8-6-17(7-9-18)10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKYYNDOMNJARO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NSN=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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